Cas no 80434-33-9 (1H-Indene,1-ethyl-2,3-dihydro-4,5,7- trimethoxy-2-methyl-3-(2,4,5-trimethoxyphenyl)-,(1R,2R,3R)-rel-)

1H-Indene,1-ethyl-2,3-dihydro-4,5,7- trimethoxy-2-methyl-3-(2,4,5-trimethoxyphenyl)-,(1R,2R,3R)-rel- structure
80434-33-9 structure
商品名:1H-Indene,1-ethyl-2,3-dihydro-4,5,7- trimethoxy-2-methyl-3-(2,4,5-trimethoxyphenyl)-,(1R,2R,3R)-rel-
CAS番号:80434-33-9
MF:C24H32O6
メガワット:416.507287979126
CID:837503
PubChem ID:91895362

1H-Indene,1-ethyl-2,3-dihydro-4,5,7- trimethoxy-2-methyl-3-(2,4,5-trimethoxyphenyl)-,(1R,2R,3R)-rel- 化学的及び物理的性質

名前と識別子

    • γ-Diasarone
    • (1S,2S,3S)-1-Ethyl-4,5,7-trimethoxy-2-methyl-3-(2,4,5-trimethoxyp henyl)indane
    • 1H-Indene,1-ethyl-2,3-dihydro-4,5,7- trimethoxy-2-methyl-3-(2,4,5-trimethoxyphenyl)-,(1R,2R,3R)-rel-
    • 1H-Indene,1-ethyl-2,3-dihydro-4,5,7- trimethoxy-2-methyl-3-(2,4,5-trimethoxyphenyl)-,(1R,2R,3R...
    • GAMMA-DIASARONE
    • 1H-Indene, 1-ethyl-2,3-dihydro-4,5,7-trimethoxy-2-methyl-3-(2,4,5-trimethoxyphenyl)-, (1α,2β,3α)- (ZCI)
    • rel-(1R,2R,3R)-1-Ethyl-2,3-dihydro-4,5,7-trimethoxy-2-methyl-3-(2,4,5-trimethoxyphenyl)-1H-indene (ACI)
    • 2,3-Dihydro-4,5,7-trimethoxy-1-ethyl-2-methyl-3-(2,4,5-trimethoxyphenyl)indene
    • Diasarone 2
    • HX5LD59PRB
    • Rel-(1S,2S,3S)-1-ethyl-4,5,7-trimethoxy-2-methyl-3-(2,4,5-trimethoxyphenyl)-2,3-dihydro-1H-indene
    • Diasarone, gamma-
    • DTXSID701115784
    • 1H-Indene, 1-ethyl-2,3-dihydro-4,5,7-trimethoxy-2-methyl-3-(2,4,5-trimethoxyphenyl)-, (1alpha,2beta,3alpha)-
    • 1H-Indene, 1-ethyl-2,3-dihydro-4,5,7-trimethoxy-2-methyl-3-(2,4,5-trimethoxyphenyl)-, (1R,2R,3R)-rel-
    • 80434-33-9
    • rel-(1R,2R,3R)-1-Ethyl-2,3-dihydro-4,5,7-trimethoxy-2-methyl-3-(2,4,5-trimethoxyphenyl)-1H-indene
    • AKOS032962398
    • FS-9047
    • -Diasarone
    • SCHEMBL5280061
    • 1-Ethyl-2,3-dihydro-4,5,7-trimethoxy-2-methyl-3-(2,4,5-trimethoxyphenyl)-1H-indene, 9CI
    • 1-ethyl-4,5,7-trimethoxy-2-methyl-3-(2,4,5-trimethoxyphenyl)-2,3-dihydro-1H-indene
    • g-Diasarone
    • (1S,2S,3S)-1-ETHYL-4,5,7-TRIMETHOXY-2-METHYL-3-(2,4,5-TRIMETHOXYPHENYL)-2,3-DIHYDRO-1H-INDENE
    • [ "" ]
    • 1H-Indene,1-ethyl-2,3-dihydro-4,5,7- trimethoxy-2-methyl-3-(2,4,5-trimethoxyphenyl)-,(1R,2R,3R)-rel-
    • インチ: 1S/C24H32O6/c1-9-14-13(2)21(15-10-17(26-4)18(27-5)11-16(15)25-3)23-22(14)19(28-6)12-20(29-7)24(23)30-8/h10-14,21H,9H2,1-8H3/t13-,14-,21-/m0/s1
    • InChIKey: ZPOQFZFDKXZAGL-RXSFTSLZSA-N
    • ほほえんだ: O(C1C(OC)=CC(OC)=C2C=1[C@H](C1C=C(OC)C(OC)=CC=1OC)[C@H]([C@@H]2CC)C)C

計算された属性

  • せいみつぶんしりょう: 416.22000
  • どういたいしつりょう: 416.22
  • 同位体原子数: 0
  • 水素結合ドナー数: 0
  • 水素結合受容体数: 6
  • 重原子数: 30
  • 回転可能化学結合数: 8
  • 複雑さ: 530
  • 共有結合ユニット数: 1
  • 原子立体中心数の決定: 0
  • 不確定原子立体中心数: 3
  • 化学結合立体中心数の決定: 0
  • 不確定化学結合立体中心数: 0
  • トポロジー分子極性表面積: 55.4A^2
  • 疎水性パラメータ計算基準値(XlogP): 5.2

じっけんとくせい

  • 色と性状: Powder
  • 密度みつど: 1.1±0.1 g/cm3
  • ゆうかいてん: 99-100°C
  • ふってん: 495.4±45.0 °C at 760 mmHg
  • フラッシュポイント: 192.4±28.6 °C
  • PSA: 55.38000
  • LogP: 5.01340
  • じょうきあつ: 0.0±1.2 mmHg at 25°C

1H-Indene,1-ethyl-2,3-dihydro-4,5,7- trimethoxy-2-methyl-3-(2,4,5-trimethoxyphenyl)-,(1R,2R,3R)-rel- セキュリティ情報

1H-Indene,1-ethyl-2,3-dihydro-4,5,7- trimethoxy-2-methyl-3-(2,4,5-trimethoxyphenyl)-,(1R,2R,3R)-rel- 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
TargetMol Chemicals
TN4095-5 mg
gamma-Diasarone
80434-33-9 98%
5mg
¥ 3,330 2023-07-10
TargetMol Chemicals
TN4095-1 mL * 10 mM (in DMSO)
gamma-Diasarone
80434-33-9 98%
1 mL * 10 mM (in DMSO)
¥ 3430 2023-09-15
TargetMol Chemicals
TN4095-1 ml * 10 mm
gamma-Diasarone
80434-33-9
1 ml * 10 mm
¥ 3430 2024-07-19
TargetMol Chemicals
TN4095-5mg
gamma-Diasarone
80434-33-9
5mg
¥ 3330 2024-07-19

1H-Indene,1-ethyl-2,3-dihydro-4,5,7- trimethoxy-2-methyl-3-(2,4,5-trimethoxyphenyl)-,(1R,2R,3R)-rel- 合成方法

合成方法 1

はんのうじょうけん
1.1 Reagents: Chlorotrimethylsilane Catalysts: Boron trifluoride etherate Solvents: Dichloromethane ;  45 °C
リファレンス
Acid-catalyzed dimerization of α-asarone and anticancer evaluation of the dimers
Xu, Yingying; et al, Youji Huaxue, 2013, 33(9), 1982-1987

合成方法 2

はんのうじょうけん
1.1 Catalysts: Silver triflate ,  Gold(I) chloride Solvents: 1-Ethyl-3-methylimidazolium bis(trifluoromethylsulfonyl)imide ;  16.5 h, rt
リファレンス
Gold-Catalyzed Dimeric Cyclization of Isoeugenol and Related 1-Phenylpropenes in Ionic Liquid: Environmentally Friendly and Stereoselective Synthesis of 1,2,3-Trisubstituted 2,3-Dihydro-1H-indenes
Morita, Nobuyoshi; et al, Synthesis, 2016, 48(12), 1927-1933

合成方法 3

はんのうじょうけん
1.1 Catalysts: Tin tetrachloride Solvents: Dichloromethane ;  30 min, 0 °C
1.2 Reagents: Sodium bicarbonate Solvents: Water
リファレンス
Effect of methoxyl groups on the NMR spectra: configuration and conformation of natural and synthetic indanic and tetralinic structures
Lantano, Beatriz; et al, Magnetic Resonance in Chemistry, 2017, 55(7), 619-633

合成方法 4

はんのうじょうけん
1.1 Solvents: Chloroform ;  1 h, reflux
リファレンス
Synthesis of 1-ethyl-2-methyl-3-arylindanes. Stereochemistry of five-membered ring formation
Alesso, Elba; et al, ARKIVOC (Gainesville, 2003, (10), 283-297

合成方法 5

はんのうじょうけん
1.1 Reagents: Tin tetrachloride Solvents: Dichloromethane ;  30 min, 0 °C
リファレンス
Scope of the formal [3 + 2] cycloaddition for the synthesis of substituted 3-arylindanes and related compounds
Lantano, Beatriz; et al, Tetrahedron, 2008, 64(18), 4090-4102

合成方法 6

はんのうじょうけん
1.1 Reagents: Tin tetrachloride ,  α-Ethyl-3-hydroxybenzenemethanol Solvents: Dichloromethane ;  30 min, 0 °C
リファレンス
Scope of the formal [3 + 2] cycloaddition for the synthesis of substituted 3-arylindanes and related compounds
Lantano, Beatriz; et al, Tetrahedron, 2008, 64(18), 4090-4102

合成方法 7

はんのうじょうけん
1.1 Reagents: Tin tetrachloride Solvents: Dichloromethane ;  30 min
リファレンス
Synthesis of 1-ethyl-2-methyl-3-arylindanes. Stereochemistry of five-membered ring formation
Alesso, Elba; et al, ARKIVOC (Gainesville, 2003, (10), 283-297

合成方法 8

はんのうじょうけん
1.1 Solvents: Tetrahydrofuran ;  rt; 2 h, rt
2.1 Reagents: Tin tetrachloride Solvents: Dichloromethane ;  30 min
リファレンス
Synthesis of 1-ethyl-2-methyl-3-arylindanes. Stereochemistry of five-membered ring formation
Alesso, Elba; et al, ARKIVOC (Gainesville, 2003, (10), 283-297

合成方法 9

はんのうじょうけん
1.1 Reagents: Sulfuric acid Solvents: Water ;  30 min, 70 °C
リファレンス
Synthesis of 1-ethyl-2-methyl-3-arylindanes. Stereochemistry of five-membered ring formation
Alesso, Elba; et al, ARKIVOC (Gainesville, 2003, (10), 283-297

1H-Indene,1-ethyl-2,3-dihydro-4,5,7- trimethoxy-2-methyl-3-(2,4,5-trimethoxyphenyl)-,(1R,2R,3R)-rel- Raw materials

1H-Indene,1-ethyl-2,3-dihydro-4,5,7- trimethoxy-2-methyl-3-(2,4,5-trimethoxyphenyl)-,(1R,2R,3R)-rel- Preparation Products

1H-Indene,1-ethyl-2,3-dihydro-4,5,7- trimethoxy-2-methyl-3-(2,4,5-trimethoxyphenyl)-,(1R,2R,3R)-rel- 関連文献

おすすめ記事

推奨される供給者
Jiangsu Xinsu New Materials Co., Ltd
ゴールドメンバー
Audited Supplier レビュー対象ベンダー
中国のサプライヤー
大量
Jiangsu Xinsu New Materials Co., Ltd
Hubei Cuiyuan Biotechnology Co.,Ltd
ゴールドメンバー
Audited Supplier レビュー対象ベンダー
中国のサプライヤー
試薬
Hubei Cuiyuan Biotechnology Co.,Ltd
Taizhou Jiayin Chemical Co., Ltd
ゴールドメンバー
Audited Supplier レビュー対象ベンダー
中国のサプライヤー
大量
Taizhou Jiayin Chemical Co., Ltd
Suzhou Senfeida Chemical Co., Ltd
ゴールドメンバー
Audited Supplier レビュー対象ベンダー
中国のサプライヤー
大量
Suzhou Senfeida Chemical Co., Ltd
Amadis Chemical Company Limited
ゴールドメンバー
Audited Supplier レビュー対象ベンダー
中国のサプライヤー
試薬
Amadis Chemical Company Limited